3-Benzyl-2,3-dihydro-1,3-oxazol-2-one
Description
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-benzyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C10H9NO2/c12-10-11(6-7-13-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
QFISJXQBMWJORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=COC2=O |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization from α-Amino Acids
One traditional method involves the acylation of α-amino acids followed by intramolecular cyclization with elimination of water to form the oxazolone ring. This method is well-documented and provides a straightforward route to substituted oxazolones.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | DL-α-alkyl-α-amino acid + Acyl chloride | Acylation to form intermediate amide |
| 2 | Heat or dehydrating agent | Cyclization and dehydration to oxazolone |
This approach was patented by Shunichi Yamada et al. and is widely used for synthesizing various oxazolone derivatives.
One-Pot Synthesis via 1,2-Azido Alcohols
A more recent method involves the reaction of 1,2-azido alcohols with triphenylphosphine under mild CO2 pressure to form oxazolones through intermediate species. This method offers mild conditions and good yields.
Specific Preparation Methods for 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one
While direct literature on 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one is limited, related synthetic methods for 3-substituted oxazolones and benzyl-substituted heterocycles provide valuable insights.
Synthesis via Benzyl Bromide and Amino Alcohols
A common approach to introduce the benzyl group at the 3-position involves the reaction of benzyl halides (e.g., benzyl bromide) with amino alcohol precursors, followed by cyclization to the oxazolone ring.
- Benzyl bromide reacts with amino alcohol or amino acid derivatives under reflux in solvents like acetone.
- Base (e.g., triethylamine) is often used to facilitate nucleophilic substitution and ring closure.
- The reaction proceeds via formation of an intermediate salt, followed by cyclization to yield the 3-benzyl oxazolone.
This method parallels the synthesis of 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole derivatives, where benzyl bromide and heterocyclic amines react under reflux in acetone to give high yields (~90%).
Van Leusen Oxazole Synthesis Adaptations
The van Leusen reaction, involving Tosylmethyl isocyanide (TosMIC) and aldehydes or ketones, is a powerful method for constructing oxazole rings. Adaptations of this reaction allow for the synthesis of 3-substituted oxazolones by selecting appropriate benzyl-containing aldehydes and using base-mediated cyclization in refluxing methanol.
Lithiation and Acylation Routes
Another approach involves lithiation of oxazolidinone precursors followed by acylation with benzyl-containing acyl chlorides or propiolic acid derivatives. This method allows stereoselective synthesis of oxazolone derivatives with benzyl groups.
- n-Butyllithium (nBuLi) is used for lithiation at low temperatures.
- Acylation with benzyl acyl chlorides forms the benzyl-substituted oxazolone.
- Purification by chromatography yields the target compound with high purity.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acylation of α-amino acids | α-amino acid + acyl chloride, heat | 70-90 | Simple, well-established | Requires pure amino acid precursors |
| Benzyl bromide substitution | Benzyl bromide + amino alcohol, reflux acetone, base | ~90 (analogues) | High yield, catalyst-free | Requires reflux, possible side reactions |
| Van Leusen reaction | Benzyl aldehyde + TosMIC + K2CO3, reflux methanol | 75-85 | Mild conditions, versatile | Multi-step substrate preparation |
| Lithiation and acylation | nBuLi lithiation + benzyl acyl chloride | 60-80 | Stereoselective, high purity | Requires low temperature, air sensitive reagents |
Analytical and Characterization Data
Typical characterization of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one includes:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms ring formation and benzyl substitution pattern.
- Infrared (IR) Spectroscopy: Characteristic carbonyl (C=O) stretch around 1760 cm⁻¹ for oxazolone ring.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.
- Melting Point (m.p.): Used to assess purity and confirm identity.
For example, related benzyl-substituted oxazolone analogues show melting points in the range 110–160 °C and IR bands for C=O and C–N bonds consistent with oxazolone structure.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, dihydro derivatives, and other functionalized compounds .
Scientific Research Applications
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one with key analogs and related heterocycles, focusing on structural features, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Effects: The benzyl group in the target compound enhances lipophilicity, which may improve blood-brain barrier penetration compared to polar substituents like the amino-hydroxypropyl chain in .
Heterocyclic Core Variations: Benzimidazole derivatives (e.g., ) exhibit a larger π-conjugated system, enabling stronger interactions with DNA or proteins compared to oxazolones. Oxazolidinones (e.g., ) feature an additional oxygen atom in the ring, increasing hydrogen-bonding capacity and antimicrobial potency .
Bioactivity: Oxazolone derivatives are primarily used as synthetic intermediates, whereas benzimidazoles and oxazolidinones are directly employed in bioactive molecules (e.g., antifungals, kinase inhibitors) .
Biological Activity
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a benzyl group which enhances its reactivity and facilitates the formation of various derivatives. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
The chemical structure of 3-benzyl-2,3-dihydro-1,3-oxazol-2-one can be summarized as follows:
| Property | Value |
|---|---|
| CAS No. | 64843-25-0 |
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.2 g/mol |
| Purity | ≥95% |
The biological activity of 3-benzyl-2,3-dihydro-1,3-oxazol-2-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate access. Additionally, it modulates signal transduction pathways through receptor interactions, leading to various biological effects such as anti-cancer and anti-inflammatory activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 3-benzyl-2,3-dihydro-1,3-oxazol-2-one derivatives. For instance, a series of compounds derived from this oxazolone exhibited significant cytotoxic effects against various cancer cell lines. Notably:
- Compound 14c demonstrated the most potent activity against HepG2 cells with an IC50 value of 0.58 µM , while also showing effectiveness against PANC1 cells with an IC50 of 0.20 µM .
This suggests that modifications to the benzyl group can enhance the anticancer efficacy of the compound.
Antimicrobial Activity
In addition to its anticancer properties, derivatives of 3-benzyl-2,3-dihydro-1,3-oxazol-2-one have been evaluated for antimicrobial activity. A study found that certain derivatives exhibited promising antibacterial effects against E. coli, indicating their potential as antimicrobial agents .
Study on Anticancer Activity
In a comparative study involving various derivatives of 3-benzyl-2,3-dihydro-1,3-oxazol-2-one:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 14a | PANC1 | 4.05 |
| 14b | PANC1 | 0.76 |
| 14c | HepG2 | 0.58 |
| 14d | HepG2 | 0.92 |
These findings underscore the significance of structural modifications in enhancing biological activity .
Antimicrobial Evaluation
A separate investigation into the antimicrobial properties revealed that specific derivatives displayed effective inhibition against pathogenic bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 12 µg/mL |
| Derivative B | S. aureus | 15 µg/mL |
This illustrates the broad-spectrum antimicrobial potential of these compounds .
Q & A
Q. What are the established synthetic routes for 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one, and what key reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization or substitution reactions using benzyl groups and oxazolone precursors. Key steps include:
- Benzylation : Reaction of oxazolone derivatives with benzyl halides under basic conditions (e.g., NaH in CH₃CN) to introduce the benzyl moiety .
- Cyclization : Acid-catalyzed (e.g., trifluoroacetic acid, TFA) or base-mediated ring closure to form the oxazol-2-one scaffold .
- Purification : Column chromatography or recrystallization to isolate the product, with yields influenced by solvent polarity and temperature .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | NaH/CH₃CN, RT, 12h | 50-70% | |
| 2 | TFA, reflux, 6h | 60-80% |
Q. How is the molecular structure of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. What methodological challenges arise in the crystallographic refinement of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one, and how can SHELXL address them?
Methodological Answer:
- Challenges :
- Twinned Data : Common in orthorhombic systems, leading to overlapping reflections.
- Disorder : Flexible benzyl groups may cause split positions.
- Solutions :
Q. How can researchers optimize reaction pathways to minimize byproducts in the synthesis of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one?
Methodological Answer:
- Byproduct Sources :
- Optimization Strategies :
Q. How should discrepancies between computational predictions and experimental crystallographic data for this compound be resolved?
Methodological Answer:
- Root Causes :
- Resolution Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
